molecular formula C10H10BrFO B174814 2-Bromo-1-(4-fluorophenyl)butan-1-one CAS No. 119344-67-1

2-Bromo-1-(4-fluorophenyl)butan-1-one

Cat. No.: B174814
CAS No.: 119344-67-1
M. Wt: 245.09 g/mol
InChI Key: VWQBSPNHZLTKJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-fluorophenyl)butan-1-one typically involves the bromination of 1-(4-fluorophenyl)butan-1-one. This reaction is carried out using bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-fluorophenyl)butan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(4-fluorophenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-fluorophenyl)butan-1-one involves its interaction with biological targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-fluorophenyl)butan-1-one is unique due to its combination of a bromine atom and a fluorophenyl group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds .

Properties

IUPAC Name

2-bromo-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO/c1-2-9(11)10(13)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQBSPNHZLTKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597718
Record name 2-Bromo-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119344-67-1
Record name 2-Bromo-1-(4-fluorophenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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